![molecular formula C21H25N5O3 B2397661 2-Butyl-6-(2-éthoxyphényl)-4,7-diméthylpurino[7,8-a]imidazole-1,3-dione CAS No. 904371-95-5](/img/structure/B2397661.png)
2-Butyl-6-(2-éthoxyphényl)-4,7-diméthylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Mécanisme D'action
2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 increases the levels of cAMP and cGMP, which in turn leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in various cellular processes, including inflammation, smooth muscle relaxation, and immune cell function.
Biochemical and Physiological Effects:
2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In vivo studies have shown that 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 reduces airway inflammation and improves lung function in animal models of asthma and COPD. In IBD, 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 has been shown to reduce inflammation and improve intestinal barrier function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 in lab experiments include its selectivity for PDE4, its well-established synthesis method, and its potential therapeutic applications in various diseases. The limitations of using 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724. One direction is to investigate its potential therapeutic applications in other diseases, such as psoriasis and rheumatoid arthritis. Another direction is to develop more potent and selective PDE4 inhibitors based on the structure of 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724. Additionally, the use of 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 in combination with other drugs, such as corticosteroids and beta-agonists, should be explored for its potential synergistic effects.
Méthodes De Synthèse
The synthesis of 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 involves several steps, including the reaction of 2-ethoxyphenylacetic acid with butyl lithium, followed by the addition of 2,4-pentanedione and 7-methyl-1,3-dipropylxanthine. The resulting product is then treated with hydrochloric acid to yield 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724.
Applications De Recherche Scientifique
Potentiel antimicrobien
Les dérivés de l'indole se sont également avérés prometteurs comme agents antimicrobiens. Bien que des études spécifiques sur notre composé soient limitées, des composés apparentés de l'indole ont démontré une activité contre les bactéries, les champignons et d'autres agents pathogènes .
Conclusion
Le noyau indole, y compris notre composé, offre un potentiel immense pour de nouvelles possibilités thérapeutiques. Ses activités biologiques diverses en font un domaine de recherche passionnant. En continuant d'explorer et de synthétiser des dérivés de l'indole, nous dévoilons de nouvelles applications qui profitent à la médecine et à la santé humaine. 🌿🔬
Pour des informations plus détaillées, vous pouvez consulter les articles de recherche originaux . Si vous avez d'autres questions ou si vous avez besoin d'informations supplémentaires, n'hésitez pas à demander !
Propriétés
IUPAC Name |
2-butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-5-7-12-24-19(27)17-18(23(4)21(24)28)22-20-25(17)13-14(3)26(20)15-10-8-9-11-16(15)29-6-2/h8-11,13H,5-7,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQCOFDNAMBVSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate](/img/structure/B2397579.png)
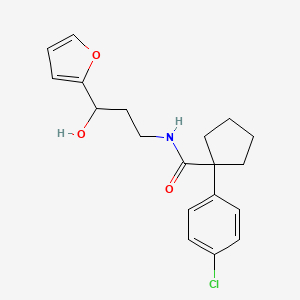
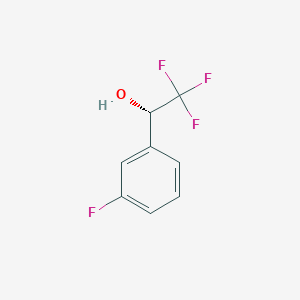
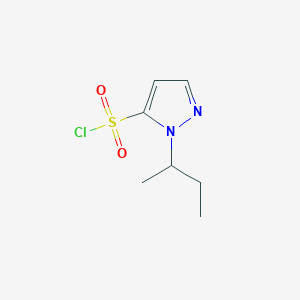
![3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2397587.png)
![4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one](/img/structure/B2397590.png)
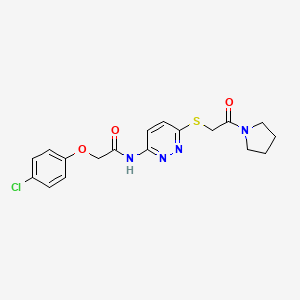
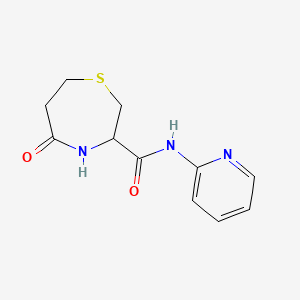


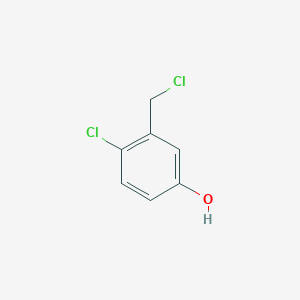
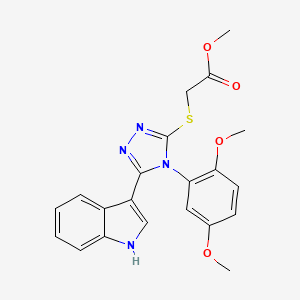
![1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397601.png)